6-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H14FN3S2 and its molecular weight is 319.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isoxazole Derivatives in Cancer Research
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown promising anti-cancer activity. One compound, 20c, demonstrated significant effects on the Colo205 cancer cell line, inducing G2/M cell cycle arrest and apoptosis through p53 activation and mitochondrial pathways (Kumbhare et al., 2014).
Synthesis and Antitumor Activity
A series of benzothiazole derivatives, including 2-(4-aminophenyl)-6-fluoro-N-(substituted phenyl) benzo[d]thiazol-7-amine, have been synthesized and evaluated for their antitumor activity against various cancer cell lines. This research expands the potential application of these compounds in oncology (Bolakatti et al., 2014).
Radioisotope Carbon-14 Labelled Dufulin Synthesis
Research on the synthesis of carbon-14 labelled dufulin, which includes derivatives of benzothiazole, has been conducted. This study is significant for understanding the metabolism, residue, and environmental behavior of these compounds (Yang et al., 2018).
Spectroscopic Characterization
Studies have also been conducted on the spectroscopic characterization of derivatives, such as 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. These studies provide valuable insights into the structural and chemical properties of these compounds (Al-Harthy et al., 2019).
Analytical Applications
There is research exploring the use of benzothiazole derivatives in analytical applications, like fluorescent probes for iron ions, which demonstrates their utility beyond biomedical fields (Wei, 2012).
Mechanism of Action
Target of Action
The primary targets of the compound “6-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of pathways due to their diverse biological activities
Pharmacokinetics
Thiazole compounds are generally soluble in most organic solvents like alcohol and ether but insoluble in water This could potentially affect the bioavailability of the compound
Result of Action
Thiazole derivatives have been found to have a wide range of effects at the molecular and cellular level due to their diverse biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity and stability of thiazole derivatives
Properties
IUPAC Name |
6-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3S2/c1-8-2-4-10-12(6-8)20-14(17-10)19-15-18-11-5-3-9(16)7-13(11)21-15/h3,5,7-8H,2,4,6H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUWJTMFKMZDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.